GFB-8438

Beschreibung

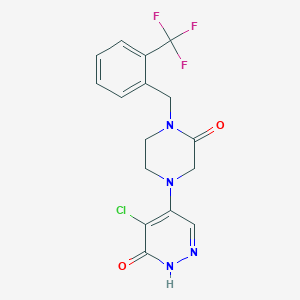

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-4-[3-oxo-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N4O2/c17-14-12(7-21-22-15(14)26)23-5-6-24(13(25)9-23)8-10-3-1-2-4-11(10)16(18,19)20/h1-4,7H,5-6,8-9H2,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITRKIWBJVJRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C2=C(C(=O)NN=C2)Cl)CC3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GFB-8438 Mechanism of Action in Podocytes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Podocyte injury is a central event in the pathogenesis of proteinuric kidney diseases, such as Focal Segmental Glomerulosclerosis (FSGS).[1] A key signaling pathway implicated in podocyte damage involves the Transient Receptor Potential Canonical 5 (TRPC5) channel and the small GTPase Rac1.[2][3][4] GFB-8438 is a novel, potent, and selective small-molecule inhibitor of the TRPC5 ion channel.[1] This document elucidates the mechanism of action of this compound in podocytes, detailing its role in disrupting a pathogenic feedback loop that leads to cytoskeletal damage and proteinuria. Preclinical data from both in vitro podocyte culture and in vivo rodent models of FSGS are presented to substantiate its therapeutic potential as a disease-modifying agent.[1]

The TRPC5-Rac1 Pathway in Podocyte Pathophysiology

Podocytes are highly specialized cells that form a critical component of the glomerular filtration barrier (GFB).[5] Their intricate structure, characterized by interdigitating foot processes, is maintained by a dynamic actin cytoskeleton.[6][7] Disruption of this cytoskeleton leads to foot process effacement, a hallmark of podocyte injury and a direct cause of proteinuria.[6][8]

Recent research has identified a pathogenic positive feedback loop involving the TRPC5 channel and Rac1, a Rho-family GTPase that regulates actin dynamics.[2][3][9] The proposed sequence is as follows:

-

Initial Injury: Various stimuli associated with kidney disease can lead to the initial activation of Rac1 in podocytes.[3][4]

-

TRPC5 Translocation: Activated Rac1 promotes the vesicular insertion and translocation of TRPC5 channels to the podocyte's plasma membrane.[2][3]

-

Calcium Influx: The increased presence of TRPC5 at the cell surface leads to excessive calcium (Ca²⁺) influx.[3][10]

-

Feedback Amplification: This elevated intracellular Ca²⁺ further activates Rac1, creating a self-amplifying loop that perpetuates podocyte injury.[2][3][4]

-

Cytoskeletal Collapse: Sustained activation of this pathway results in actin cytoskeletal remodeling, loss of critical structural proteins like synaptopodin, foot process effacement, and ultimately, proteinuria.[1][11]

This TRPC5-Rac1 signaling cascade represents a key therapeutic target for protecting podocytes and preserving kidney function.[1][2]

Caption: The pathogenic cycle of Rac1 activation and TRPC5-mediated calcium influx.

This compound: A Potent and Selective TRPC5 Inhibitor

This compound is a pyridazinone-derived small molecule identified through systematic medicinal chemistry optimization.[1] It acts as a potent and subtype-selective inhibitor of the TRPC5 channel.[1] By directly blocking the TRPC5 ion channel, this compound prevents the pathological influx of calcium, thereby breaking the destructive feedback loop with Rac1.[1] This intervention protects the integrity of the podocyte actin cytoskeleton and mitigates proteinuria.[1]

Caption: this compound inhibits the TRPC5 channel, breaking the pathogenic loop.

In Vitro Potency and Selectivity

This compound demonstrates high potency against human TRPC5 and equipotency against TRPC4, with excellent selectivity against other TRP family members, including TRPC6.[1] The inhibition of TRPC6 is significantly lower, which is crucial as TRPC6 has distinct physiological roles in the podocyte.[1][2]

| Channel | Assay Type | IC₅₀ (μM) | Source |

| Human TRPC5 | QPatch | 0.18 | [1] |

| Human TRPC5 | Whole Cell Patch | 0.28 | [1] |

| Rat TRPC5 | QPatch | 0.18 | [1] |

| Human TRPC4 | QPatch | 0.18 | [1] |

| Human TRPC6 | QPatch | >10 | [1] |

| hERG Channel | QPatch | >30 | [1] |

Preclinical Efficacy Data

The therapeutic potential of this compound has been validated in established in vitro and in vivo models of podocyte injury and FSGS.[1]

In Vitro Podocyte Protection

This compound effectively protects cultured mouse podocytes from injury induced by protamine sulfate (PS), an agent known to indirectly activate TRPC5 and cause rapid cytoskeletal disruption.[1] In experiments, pretreatment with this compound prevented the loss of the crucial cytoskeletal protein synaptopodin and blocked the extensive remodeling of the actin cytoskeleton, thus preserving podocyte integrity.[1]

Caption: Experimental workflow for assessing this compound's protective effects in vitro.

In Vivo Efficacy in FSGS Model

This compound demonstrated robust efficacy in the hypertensive deoxycorticosterone acetate (DOCA)-salt rat model, a well-established preclinical model that mimics key features of human FSGS.[1] Subcutaneous administration of this compound led to a significant reduction in both total urinary protein and urinary albumin, key markers of kidney damage.[1] Importantly, this anti-proteinuric effect was achieved without significantly altering blood pressure, distinguishing its mechanism from standard-of-care treatments like ACE inhibitors and ARBs.[1] This suggests a direct, disease-modifying effect on podocyte health rather than a secondary hemodynamic effect.[1]

| Treatment Group | Urine Total Protein (mg/day) at Week 3 | Urine Albumin (mg/day) at Week 3 | Mean Arterial Blood Pressure Change from Baseline (mmHg) | Source |

| Sham | ~25 | ~5 | No significant change | [1] |

| DOCA + Vehicle | ~250 | ~150 | Increased | [1] |

| DOCA + this compound | ~125 (Significantly Reduced) | ~60 (Significantly Reduced) | No significant change vs. DOCA | [1] |

| DOCA + Eplerenone | ~100 (Significantly Reduced) | ~50 (Significantly Reduced) | Significantly Reduced vs. DOCA | [1] |

Note: Values are approximated from graphical data presented in the source publication for illustrative purposes.

Caption: Experimental workflow for the in vivo DOCA-salt rat model of FSGS.

Experimental Protocols

In Vitro Podocyte Protection Assay

-

Objective: To determine if this compound can protect cultured podocytes from protamine sulfate (PS)-induced cytoskeletal injury.[1]

-

Cell Line: Conditionally immortalized mouse podocytes.[1]

-

Methodology:

-

Cell Culture: Podocytes are cultured under permissive conditions (33°C with IFN-γ) to propagate and then transferred to non-permissive conditions (37°C without IFN-γ) for 10-14 days to induce differentiation.[1]

-

Pretreatment: Differentiated podocytes are pre-treated with either vehicle (DMSO) or this compound at a specified concentration for 1 hour.[1]

-

Injury Induction: Protamine sulfate (PS) is added to the culture medium to a final concentration of 200 µg/mL and incubated for 30 minutes to induce podocyte injury.[1]

-

Fixation and Staining: Cells are fixed with paraformaldehyde, permeabilized, and stained with primary antibodies against synaptopodin and fluorescently labeled secondary antibodies. F-actin is visualized using fluorescently-conjugated phalloidin.[1]

-

Imaging and Analysis: Cells are imaged using confocal microscopy. The integrity of the actin cytoskeleton and the presence and organization of synaptopodin-positive stress fibers are qualitatively and quantitatively assessed.[1]

-

-

Primary Endpoint: Preservation of synaptopodin-positive stress fibers and prevention of actin cytoskeleton reorganization in this compound treated cells compared to vehicle-treated cells following PS exposure.[1]

In Vivo DOCA-Salt Rat Model of FSGS

-

Objective: To evaluate the efficacy of this compound in reducing proteinuria in a hypertensive rat model of FSGS.[1]

-

Animal Model: Male Sprague-Dawley rats.[1]

-

Methodology:

-

Acclimation & Surgery: Rats are acclimated, followed by a unilateral nephrectomy to increase the functional load on the remaining kidney.[1]

-

Disease Induction: One week post-surgery, rats are implanted with a subcutaneous deoxycorticosterone acetate (DOCA) pellet and provided with drinking water containing 1% NaCl to induce hypertension and kidney injury.[1]

-

Treatment Administration: Animals are randomized into treatment groups and receive daily subcutaneous injections of vehicle, this compound, or a positive control (e.g., eplerenone) for the duration of the study (e.g., 3 weeks).[1]

-

Monitoring: Body weight and blood pressure (via tail-cuff method) are monitored weekly. 24-hour urine samples are collected at baseline and at weekly intervals for analysis.[1]

-

Sample Analysis: Urine samples are analyzed for total protein and albumin concentration, typically normalized to creatinine excretion.[1]

-

-

Primary Endpoints: Reduction in 24-hour urinary total protein and albumin excretion in the this compound treated group compared to the vehicle-treated group.[1]

-

Secondary Endpoint: Assessment of mean arterial blood pressure to determine if the anti-proteinuric effect is independent of hemodynamic changes.[1]

Conclusion

This compound is a potent and selective TRPC5 inhibitor that targets a fundamental pathogenic mechanism in podocytes. By blocking TRPC5-mediated calcium influx, it disrupts the deleterious TRPC5-Rac1 positive feedback loop, thereby preserving podocyte cytoskeletal integrity and function.[1][2] Preclinical studies demonstrate a robust, disease-modifying effect, reducing proteinuria in a rigorous FSGS model independent of blood pressure changes.[1] These findings establish this compound as a promising, targeted therapeutic candidate for the treatment of proteinuric kidney diseases.

References

- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The small GTPase regulatory protein Rac1 drives podocyte injury independent of cationic channel protein TRPC5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Adriamycin-induced podocyte injury via the Sema3A/TRPC5/Rac1 pathway [frontiersin.org]

- 5. Revisiting nephrin signaling and its specialized effects on the uniquely adaptable podocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling in Regulation of Podocyte Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 8. JCI Insight - Injury-induced actin cytoskeleton reorganization in podocytes revealed by super-resolution microscopy [insight.jci.org]

- 9. researchgate.net [researchgate.net]

- 10. TRPC5-mediated podocyte calcium toxicity drives progressive glomerular disease - heiDOK [archiv.ub.uni-heidelberg.de]

- 11. Rac1 Activation in Podocytes Induces Rapid Foot Process Effacement and Proteinuria - PMC [pmc.ncbi.nlm.nih.gov]

GFB-8438: A Technical Whitepaper on the Discovery and Preclinical Development of a Novel TRPC5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and preclinical development of GFB-8438, a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. This compound emerged from a systematic, multi-year research effort aimed at identifying novel therapeutic agents for the treatment of proteinuric kidney diseases, such as Focal Segmental Glomerulosclerosis (FSGS). This whitepaper details the discovery process, from high-throughput screening to lead optimization, and presents a thorough analysis of the compound's preclinical profile, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. All quantitative data are summarized in structured tables, and key experimental protocols are described in detail. Visual diagrams of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction: The Role of TRPC5 in Kidney Disease

Chronic kidney disease (CKD) is a significant global health issue, with a substantial number of patients progressing to end-stage renal disease.[1] A key pathological feature of many CKDs, including FSGS, is damage to podocytes, specialized cells in the glomerulus that are essential for proper kidney filtration.[1][2] The TRPC5 ion channel has been identified as a critical mediator of podocyte injury.[1][2] Overactivation of TRPC5 leads to calcium influx, which in turn activates Rac1, a small GTPase. This activation results in the remodeling of the actin cytoskeleton, leading to podocyte effacement, proteinuria, and ultimately, glomerulosclerosis.[1] Therefore, the inhibition of TRPC5 presents a promising therapeutic strategy for preserving podocyte health and treating proteinuric kidney diseases.[1][3]

The Discovery of this compound

This compound was identified through a rigorous discovery process that began with a high-throughput screening (HTS) campaign to identify inhibitors of the TRPC5 channel.[1][3]

From HTS Hit to Lead Optimization

The initial HTS campaign identified a pyridazinone-based compound as a promising starting point.[1] This initial hit underwent extensive medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies focused on modifications of the pyridazinone core, leading to the identification of this compound as a lead candidate with a superior overall profile.[1]

Synthesis of this compound

This compound is synthesized in a three-step sequence starting from commercially available materials. The process involves a standard alkylation of a bromide with a piperazinone, followed by Boc deprotection and a final SNAr reaction with 4,5-dichloropyridazinone. The final product is purified by recrystallization.[1]

Mechanism of Action and In Vitro Profile

This compound is a potent and selective inhibitor of the TRPC5 ion channel. Its mechanism of action involves the direct blockade of the channel, thereby preventing the influx of calcium into podocytes.

Potency and Selectivity

The in vitro potency and selectivity of this compound were determined using various electrophysiology assays. The compound demonstrates potent inhibition of human TRPC5 and TRPC4 channels, with significantly less activity against other TRP family members, including the closely related TRPC6 channel.[4][5]

Table 1: In Vitro Potency and Selectivity of this compound [1][4][5]

| Target | Assay Type | IC50 (µM) |

| hTRPC5 | Qpatch | 0.18 |

| hTRPC5 | Manual Patch Clamp | 0.28 |

| hTRPC4 | Qpatch | 0.29 |

| hTRPC6 | Qpatch | >10 |

| hERG | Patch Clamp | >30 |

| NaV1.5 | Patch Clamp | >30 |

Cellular Activity in Podocytes

This compound has been shown to protect podocytes from injury in vitro. In a protamine sulfate (PS)-induced mouse podocyte injury model, pretreatment with this compound effectively prevented the loss of synaptopodin and the remodeling of the actin cytoskeleton, key markers of podocyte damage.[1][4]

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in rats to assess its suitability for in vivo studies. The compound exhibits favorable pharmacokinetic properties, supporting its use in preclinical efficacy models.

Table 2: Pharmacokinetic Parameters of this compound in Rats [1][4]

| Route | Dose (mg/kg) | Cl (mL/min/kg) | Vss (L/kg) | t1/2 (h) |

| IV | 1 | 31 | 1.17 | 0.5 |

In Vivo Efficacy in a Model of FSGS

The therapeutic potential of this compound was evaluated in a well-established preclinical model of FSGS, the deoxycorticosterone acetate (DOCA)-salt hypertensive rat model.[1]

Reduction of Proteinuria

In the DOCA-salt rat model, daily subcutaneous administration of this compound at 30 mg/kg for three weeks resulted in a statistically significant reduction in both total urinary protein and albumin concentrations compared to the vehicle-treated control group.[1][4] Importantly, this reduction in proteinuria was achieved without any significant effect on blood pressure, indicating a direct, disease-modifying effect on the kidney.[1][3]

The Clinical Development of TRPC5 Inhibitors: The GFB-887 Story

While this compound served as a crucial tool compound for validating the therapeutic hypothesis of TRPC5 inhibition, the clinical development was advanced with a follow-on compound, GFB-887. GFB-887 is a potent and selective TRPC5 inhibitor that has been investigated in a Phase 2 clinical trial (TRACTION-2) for the treatment of FSGS, treatment-resistant minimal change disease (TR-MCD), and diabetic nephropathy (DN).[6][7][8][9] The development of GFB-887 underscores the therapeutic potential of targeting the TRPC5-Rac1 pathway in proteinuric kidney diseases.[8]

Experimental Protocols

hTRPC5 Automated Patch Clamp Assay (Qpatch)

-

Cell Line: HEK293 cells stably expressing human TRPC5.

-

Procedure: Whole-cell currents were recorded using the Qpatch HT automated electrophysiology platform. Cells were clamped at a holding potential of -70 mV. The outward current was elicited by a voltage ramp from -100 mV to +100 mV. TRPC5 was activated by 30 µM Rosiglitazone. This compound was pre-incubated for 5 minutes before the addition of the activator.

-

Data Analysis: The IC50 values were calculated from the concentration-response curves by fitting the data to a four-parameter logistic equation.

DOCA-Salt Rat Model of FSGS

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Disease: Uninephrectomy was performed on all animals. A subcutaneous implant of deoxycorticosterone acetate (DOCA) was administered, and the rats were provided with 1% NaCl in their drinking water.

-

Treatment: this compound was administered daily via subcutaneous injection at a dose of 30 mg/kg for 3 weeks.

-

Efficacy Endpoints: Urine was collected at specified intervals to measure total protein and albumin concentrations. Blood pressure was monitored throughout the study.

Visualizations

Signaling Pathway of TRPC5-Mediated Podocyte Injury

Caption: TRPC5 signaling cascade leading to podocyte injury.

This compound Discovery and Development Workflow

Caption: Workflow of this compound discovery and preclinical development.

Conclusion

This compound is a potent and selective TRPC5 inhibitor that has demonstrated significant promise in preclinical models of proteinuric kidney disease. Its discovery and development have provided a strong rationale for the therapeutic targeting of the TRPC5 channel. The progression of the TRPC5 inhibitor program to clinical trials with GFB-887 further validates this approach. This whitepaper provides a detailed technical overview of the foundational preclinical work on this compound, offering valuable insights for researchers and drug developers in the field of nephrology and beyond.

References

- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Author Guidelines [researcher-resources.acs.org]

- 3. Molecular Insights on Coffee Components as Chemical Antioxidants [scielo.org.mx]

- 4. mdpi.com [mdpi.com]

- 5. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. Human TRPC5 structures reveal interaction of a xanthine-based TRPC1/4/5 inhibitor with a conserved lipid binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

GFB-8438: A Potent and Selective TRPC5 Inhibitor for Proteinuric Kidney Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GFB-8438 is a novel, potent, and subtype-selective small molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. TRPC5 is implicated in the pathogenesis of proteinuric kidney diseases, such as Focal Segmental Glomerulosclerosis (FSGS), by mediating calcium influx in podocytes, leading to cytoskeletal remodeling and cell injury. This compound has demonstrated significant efficacy in preclinical models by protecting podocyte integrity and reducing proteinuria. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, intended to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a pyridazinone derivative with the following chemical properties:

| Property | Value | Reference |

| IUPAC Name | 1-(5-chloro-6-oxo-1-pyridazinyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-one | |

| Chemical Formula | C₁₆H₁₄ClF₃N₄O₂ | [1][2] |

| Molecular Weight | 386.76 g/mol | [1][2] |

| CAS Number | 2304549-73-1 | [1][3] |

| Appearance | Powder | [1] |

| Solubility | DMSO ≥ 60 mg/mL | [1] |

| SMILES | O=C1N(CC2C(C(F)(F)F)=CC=CC=2)CCN(C2C=NNC(=O)C=2Cl)C1 | [3] |

Mechanism of Action

This compound is a potent inhibitor of the TRPC5 ion channel.[1][3][4][5] TRPC5 is a non-selective calcium-permeable cation channel that is expressed in podocytes, the specialized epithelial cells of the glomerulus.[6] In pathological conditions, overactivation of TRPC5 leads to excessive calcium influx, which in turn activates downstream signaling pathways, including Rac1, resulting in the breakdown of the actin cytoskeleton, podocyte effacement, and proteinuria.[3][7] this compound selectively blocks the TRPC5 channel, thereby preventing this pathological cascade.[8]

Figure 1: Proposed signaling pathway of TRPC5 in podocytes and the inhibitory action of this compound.

Biological Activity

In Vitro Activity

This compound demonstrates potent and selective inhibition of human TRPC5 and TRPC4 channels, with significantly less activity against other TRP channel family members.

| Target | Assay | IC₅₀ (μM) | Reference |

| hTRPC5 | Qpatch | 0.18 | [1][3][4][5][9] |

| hTRPC5 | Manual Patch Clamp | 0.28 | [10] |

| hTRPC4 | Qpatch | 0.29 | [1][3][4][5][9] |

| hTRPC6 | Qpatch | >10 | [3][4][9] |

| NaV1.5 | - | >30 | [3][4][9] |

| hERG | - | Limited activity | [1][3][4][5][9] |

In Vitro Efficacy: Podocyte Protection

This compound has been shown to protect cultured mouse podocytes from injury induced by protamine sulfate (PS), an agent that activates TRPC5.[4][8][10] Pre-treatment of podocytes with this compound prevented the loss of synaptopodin and the remodeling of the actin cytoskeleton, key features of podocyte injury.[4][10]

In Vivo Efficacy: Rodent Model of FSGS

This compound was evaluated in a hypertensive deoxycorticosterone acetate (DOCA)-salt rat model of FSGS.[8][10] Daily subcutaneous administration of this compound for three weeks resulted in a significant reduction in both total urinary protein and albumin concentrations, indicating a preservation of glomerular filtration barrier integrity.[3][4][8] Notably, this therapeutic effect was achieved without a significant impact on blood pressure, suggesting a direct, disease-modifying effect on the kidney.[8][10]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in rats.

| Parameter | Route | Value | Units | Reference |

| Clearance (Cl) | IV | 31 | mL/min/kg | [3][4] |

| Volume of Distribution (Vss) | IV | 1.17 | L/kg | [3][4] |

| Half-life (t₁/₂) | IV | 0.5 | hours | [3][4] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized in a three-step process from commercially available starting materials. The general scheme involves an initial alkylation, followed by Boc deprotection and a subsequent SNAr reaction.[10]

Figure 2: High-level workflow for the synthesis of this compound.

A detailed, step-by-step synthesis protocol is provided in the supplementary information of the primary literature.[10]

In Vitro Podocyte Injury Assay

This assay assesses the protective effect of this compound on podocytes.

-

Cell Culture: Conditionally immortalized mouse podocytes are cultured under standard conditions.

-

Treatment: Podocytes are pre-incubated with this compound (e.g., 1 µM for 30 minutes).[4]

-

Induction of Injury: Protamine sulfate (PS) is added to the culture medium to induce podocyte injury.[4][8][10]

-

Assessment of Injury: Cytoskeletal integrity is evaluated, typically by immunofluorescence staining for key podocyte proteins such as synaptopodin and phalloidin (for F-actin).[4][10]

In Vivo DOCA-Salt Rat Model of FSGS

This model is used to evaluate the in vivo efficacy of this compound.

Figure 3: Experimental workflow for the DOCA-salt rat model of FSGS.

Detailed Steps:

-

Animal Model: Male Sprague-Dawley rats are used.[10]

-

Surgery: A unilateral nephrectomy is performed.[10]

-

Recovery: Animals are allowed to recover for one week.[10]

-

Induction of Hypertension and FSGS: A deoxycorticosterone acetate (DOCA) pellet is implanted subcutaneously, and the rats are provided with drinking water containing high salt.[10]

-

Treatment: this compound is administered, for example, via daily subcutaneous injection at a dose of 30 mg/kg.[3][4]

-

Monitoring: Urine is collected weekly to measure total protein and albumin levels. Blood pressure is also monitored.[8][10]

-

Endpoint Analysis: At the end of the study, kidney tissues are collected for histological examination.

Conclusion

This compound is a promising preclinical candidate for the treatment of proteinuric kidney diseases. Its potent and selective inhibition of TRPC5, coupled with demonstrated efficacy in relevant in vitro and in vivo models, highlights its potential as a novel therapeutic agent. The data presented in this guide provide a solid foundation for further investigation and development of this compound and other TRPC5 inhibitors. A related compound, GFB-887, has progressed to Phase 2a clinical trials for diabetic nephropathy and FSGS, further validating the therapeutic potential of this target.[11][12]

References

- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. anmfonline.org [anmfonline.org]

- 7. Frontiers | Adriamycin-induced podocyte injury via the Sema3A/TRPC5/Rac1 pathway [frontiersin.org]

- 8. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TNF-alpha inhibition reduces renal injury in DOCA-salt hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardiovascular and Respiratory Toxicity of Protamine Sulfate in Zebrafish and Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PROTAMINE-INDUCED IMMUNE THROMBOCYTOPENIA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

In Vitro Characterization of GFB-8438: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of GFB-8438, a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel. This compound has shown promise in preclinical models of kidney disease by protecting podocytes from injury. This document outlines the key quantitative data, detailed experimental methodologies, and relevant biological pathways associated with this compound's mechanism of action.

Core Data Presentation

The in vitro activity of this compound has been quantified through various assays to determine its potency, selectivity, and cellular efficacy. The following tables summarize the key quantitative data.

Table 1: Potency of this compound against TRPC4 and TRPC5 Channels

| Target | Assay | IC50 (µM) |

| Human TRPC5 | Qpatch | 0.18 |

| Human TRPC4 | Qpatch | 0.29 |

Data sourced from publicly available research.

Table 2: Selectivity Profile of this compound

| Channel / Receptor | Activity |

| TRPC6 | Excellent selectivity (significantly less potent) |

| Other TRP family members | Excellent selectivity |

| NaV 1.5 | Excellent selectivity |

| hERG | Limited activity |

Selectivity is a key feature of this compound, minimizing off-target effects.

Key Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

Automated Electrophysiology (QPatch) Assay for TRPC Channel Inhibition

This protocol describes the determination of this compound's inhibitory potency on human TRPC4 and TRPC5 channels using an automated patch-clamp system.

Objective: To measure the concentration-dependent inhibition of TRPC4 and TRPC5 channel currents by this compound and determine the IC50 values.

Materials:

-

Cell line: HEK293 or CHO cells stably expressing human TRPC4 or TRPC5.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA (pH 7.2 with KOH).

-

QPatch instrument and associated consumables (QPlates).

Procedure:

-

Cell Preparation: Culture the stable cell line to 70-80% confluency. On the day of the experiment, detach the cells using a gentle, non-enzymatic cell dissociation solution. Resuspend the cells in the extracellular solution at a concentration of 1-2 x 10^6 cells/mL.

-

QPatch Setup: Prime the QPatch instrument with extracellular and intracellular solutions according to the manufacturer's instructions.

-

Cell Positioning: Load the cell suspension into the QPatch. The instrument will automatically position individual cells onto the patch-clamp apertures.

-

Seal Formation and Whole-Cell Configuration: The instrument will establish a high-resistance seal (GΩ seal) between the cell membrane and the aperture, followed by rupturing the cell membrane to achieve the whole-cell patch-clamp configuration.

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPC channel currents.

-

Record baseline currents in the absence of the compound.

-

-

Compound Application: Prepare serial dilutions of this compound in the extracellular solution. The QPatch's integrated fluidics system will apply the different concentrations of this compound to the cells.

-

Inhibition Measurement: Record the channel currents at each concentration of this compound after a stable effect is reached (typically after 2-3 minutes of incubation).

-

Data Analysis:

-

Measure the peak current amplitude at a specific voltage (e.g., +80 mV) for each this compound concentration.

-

Normalize the current amplitudes to the baseline current (0% inhibition) and the current in the presence of a saturating concentration of a known blocker (100% inhibition).

-

Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

-

Podocyte Protection Assay (Protamine Sulfate-Induced Injury Model)

This cellular assay evaluates the ability of this compound to protect podocytes from injury induced by protamine sulfate (PS), a polycationic molecule known to cause cytoskeletal rearrangement and damage to podocytes.

Objective: To assess the protective effect of this compound on podocyte morphology and the integrity of the actin cytoskeleton following PS-induced injury.

Materials:

-

Conditionally immortalized mouse or human podocytes.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Protamine Sulfate (PS) solution (e.g., 1 mg/mL in water).

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS).

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS.

-

Permeabilization solution: 0.1% Triton X-100 in PBS.

-

Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS.

-

Primary antibody: Anti-synaptopodin antibody.

-

Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

F-actin stain: Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 594).

-

Nuclear stain: DAPI.

Procedure:

-

Cell Culture: Culture podocytes on collagen-coated coverslips or in multi-well plates. Differentiate the podocytes by thermo-shifting to 37°C in the absence of interferon-γ for 10-14 days to allow for the development of a mature, arborized morphology.

-

Compound Pre-treatment: Treat the differentiated podocytes with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

Induction of Injury: Add protamine sulfate to the cell culture medium at a final concentration known to induce podocyte injury (e.g., 300 µg/mL) and incubate for a defined period (e.g., 30-60 minutes).

-

Immunofluorescence Staining:

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific binding with 5% BSA for 1 hour.

-

Incubate with the primary anti-synaptopodin antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Image Analysis:

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Analyze the images to quantify changes in cell morphology, the organization of the F-actin cytoskeleton (stress fibers), and the expression and localization of synaptopodin. A common metric is the percentage of cells with a normal, arborized morphology versus a rounded, damaged phenotype.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to the in vitro characterization of this compound.

Caption: Proposed mechanism of action of this compound in protecting podocytes from injury.

Caption: General workflow for the in vitro characterization of a small molecule inhibitor.

GFB-8438: A Potent and Selective Chemical Probe for Elucidating TRPC5 Function

An In-depth Technical Guide for Researchers and Drug Discovery Professionals

This technical guide provides a comprehensive overview of GFB-8438, a novel and potent chemical probe for the transient receptor potential canonical 5 (TRPC5) ion channel. This compound serves as a critical tool for investigating the physiological and pathological roles of TRPC5, particularly in the context of kidney diseases such as focal segmental glomerulosclerosis (FSGS). This document outlines the pharmacological properties of this compound, detailed experimental protocols for its use, and key signaling pathways associated with TRPC5 function.

Core Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound against TRPC Channels

| Target | Assay Type | Species | IC50 (µM) |

| TRPC5 | Qpatch | Human | 0.18[1][2][3] |

| TRPC5 | Manual Patch Clamp | Human | 0.28[1][4] |

| TRPC5 | Qpatch | Rat | 0.18[1] |

| TRPC4 | Qpatch | Human | 0.29[2][3] |

Table 2: Selectivity Profile of this compound

| Target | Activity |

| TRPC6 | Excellent selectivity[1][2][3] |

| Other TRP Channels (TRPC3/7, TRPA1, TRPV1/2/3/4/5, TRPM2/3/4/8) | Excellent selectivity[1] |

| NaV1.5 | Excellent selectivity[1][2][3] |

| hERG | Limited activity[1][2][3] |

| Panel of 50 Kinases | No significant off-target activity[4] |

| Panel of 87 Other Receptors | No significant off-target activity[4] |

Table 3: Pharmacokinetic Properties of this compound in Rats

| Parameter | Route of Administration | Value | Units |

| Clearance (Cl) | Intravenous (1 mg/kg) | 31[2] | mL/min/kg |

| Volume of Distribution (Vss) | Intravenous (1 mg/kg) | 1.17[2] | L/kg |

| Half-life (t1/2) | Intravenous (1 mg/kg) | 0.5[2] | hours |

| Bioavailability (F) | Oral | 17 | % |

| Bioavailability (F) | Subcutaneous | 33 | % |

TRPC5 Signaling Pathway

TRPC5 is a non-selective cation channel that primarily mediates calcium influx. Its activation is linked to G-protein coupled receptor (GPCR) and receptor tyrosine kinase (RTK) signaling pathways. The diagram below illustrates the key steps in TRPC5 activation.

Caption: TRPC5 signaling pathway leading to podocyte injury.

Experimental Workflow for this compound Characterization

The development and validation of this compound as a chemical probe for TRPC5 involved a multi-step process, from initial screening to in vivo efficacy studies. The following diagram outlines this experimental workflow.

Caption: Experimental workflow for the characterization of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Electrophysiology: Qpatch and Manual Whole-Cell Patch Clamp

Objective: To determine the potency and selectivity of this compound on TRPC5 and other ion channels.

Methodology:

-

Cell Lines: HEK293 or CHO cells stably expressing the human or rat ion channel of interest (e.g., TRPC5, TRPC4, TRPC6, NaV1.5, hERG).

-

Automated Patch Clamp (Qpatch):

-

Cells are cultured to 70-90% confluency and harvested.

-

A single-cell suspension is prepared and loaded into the Qpatch instrument.

-

Whole-cell configuration is established automatically.

-

The membrane potential is held at a specific voltage (e.g., -80 mV).

-

Channel currents are elicited by applying a voltage ramp or step protocol.

-

A stable baseline current is established before the addition of this compound.

-

This compound is applied in increasing concentrations to determine the dose-dependent inhibition.

-

IC50 values are calculated by fitting the concentration-response data to a logistical equation.

-

-

Manual Whole-Cell Patch Clamp:

-

Cells are plated on glass coverslips.

-

Coverslips are transferred to a recording chamber on an inverted microscope.

-

Patch pipettes with a resistance of 2-5 MΩ are pulled from borosilicate glass.

-

The pipette is filled with an appropriate internal solution and a Giga-ohm seal is formed with the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

Currents are recorded using a patch-clamp amplifier and acquisition software.

-

The experimental protocol follows the same principles as the automated patch clamp for applying this compound and determining IC50 values.

-

In Vitro Podocyte Injury Model

Objective: To assess the protective effect of this compound on podocytes from injury induced by protamine sulfate.

Methodology:

-

Cell Culture: Conditionally immortalized mouse podocytes are cultured and differentiated.

-

Treatment:

-

Differentiated podocytes are pre-treated with this compound (e.g., 1 µM) for a specified duration (e.g., 30 minutes)[2].

-

Podocyte injury is induced by adding protamine sulfate to the culture medium.

-

-

Analysis:

-

Immunofluorescence: Cells are fixed, permeabilized, and stained for key podocyte proteins such as synaptopodin and F-actin (using phalloidin).

-

Microscopy: Changes in the cytoskeleton and the expression and localization of podocyte-specific proteins are visualized and quantified using fluorescence microscopy.

-

Western Blot: Protein lysates are collected to quantify the expression levels of podocyte markers.

-

In Vivo DOCA-Salt Hypertensive Rat Model of FSGS

Objective: To evaluate the in vivo efficacy of this compound in a model of focal segmental glomerulosclerosis.

Methodology:

-

Animal Model:

-

Male Sprague-Dawley or Wistar rats undergo uninephrectomy (removal of one kidney).

-

A subcutaneous implant of deoxycorticosterone acetate (DOCA) is administered.

-

Rats are provided with drinking water containing 1% NaCl to induce hypertension and kidney injury.

-

-

Treatment:

-

After a period of disease induction, rats are treated with this compound (e.g., 30 mg/kg, subcutaneously, daily for 3 weeks) or vehicle control[2].

-

-

Analysis:

-

Urine Analysis: Urine is collected at regular intervals to measure total protein and albumin concentrations as indicators of proteinuria.

-

Blood Pressure Monitoring: Systolic blood pressure is measured to assess the effect of this compound on hypertension.

-

Histology: At the end of the study, kidneys are harvested, fixed, and stained (e.g., with Periodic acid-Schiff) to evaluate glomerular injury and sclerosis.

-

This technical guide provides a comprehensive resource for researchers utilizing this compound to investigate TRPC5 function. The detailed data and protocols herein should facilitate the design and execution of robust experiments to further elucidate the role of TRPC5 in health and disease.

References

- 1. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PIP2 regulation of TRPC5 channel activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

GFB-8438: A Novel TRPC5 Inhibitor for Focal Segmental Glomerulosclerosis (FSGS) - A Technical Overview of Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the early-stage research on GFB-8438, a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, for the treatment of Focal Segmental Glomerulosclerosis (FSGS). This document outlines the core mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the key assays cited.

Core Mechanism of Action

Focal Segmental Glomerulosclerosis is a leading cause of nephrotic syndrome and end-stage renal disease.[1] The pathogenesis of FSGS is often linked to podocyte injury and loss, leading to proteinuria and progressive kidney damage.[2] The TRPC5 ion channel, a nonselective calcium-permeable channel, has been identified as a critical mediator of podocyte cytoskeletal dynamics.[3][4] Overactivation of TRPC5 is implicated in the pathogenesis of proteinuric kidney diseases like FSGS.[5][6]

This compound is a novel small molecule inhibitor designed to selectively target the TRPC5 ion channel.[5] By inhibiting TRPC5-mediated calcium signaling, this compound aims to protect podocytes from injury, thereby preserving the integrity of the glomerular filtration barrier and reducing proteinuria.[3][5] Preclinical studies have demonstrated that this compound can protect mouse podocytes from injury in vitro and shows efficacy in a rat model of FSGS by significantly reducing both total protein and albumin concentrations in urine.[3][5]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data from early-stage research on this compound.

Table 1: In Vitro Profile of this compound [5]

| Assay | Target | IC50 (μM) |

| Qpatch | hTRPC5 | 0.18 |

| Manual Patch Clamp | hTRPC5 | 0.28 |

| Qpatch | rTRPC5 | 0.18 |

| Qpatch | hTRPC4 | 0.29 |

| Qpatch | hTRPC6 | >30 |

| Manual Patch Clamp | Nav1.5 | >30 |

| Manual Patch | hERG | 8.7 |

Table 2: In Vivo Efficacy of this compound in DOCA-Salt Rat Model of FSGS [5]

| Treatment Group | N | Urine Protein (mg/day) at Week 3 | Urine Albumin (mg/day) at Week 3 |

| Vehicle Control | 8 | 250 ± 50 | 150 ± 30 |

| This compound (30 mg/kg, QD, SC) | 8 | 100 ± 25 | 50 ± 15 |

*p < 0.05 compared to vehicle control

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of TRPC5 in podocytes and the experimental workflows used in the preclinical evaluation of this compound.

Caption: Proposed signaling pathway of TRPC5-mediated podocyte injury and the inhibitory action of this compound.

References

- 1. Pathogenesis of Focal Segmental Glomerulosclerosis and Related Disorders | Annual Reviews [annualreviews.org]

- 2. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Unique responses of the fixed stoichiometric TRPC1–TRPC5 concatemer to G proteins [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the TRPC5 Signaling Pathway and its Inhibition by GFB-8438

Introduction

The Transient Receptor Potential Canonical 5 (TRPC5) channel, a non-selective cation channel, is a critical player in a variety of cellular processes, including calcium and sodium ion influx, actin remodeling, and cell migration.[1] Its expression is prominent in the brain and kidneys, particularly in podocytes, the specialized cells essential for glomerular filtration.[2] Over-activation of the TRPC5 channel is implicated in the pathogenesis of proteinuric kidney diseases like Focal Segmental Glomerulosclerosis (FSGS), where it disrupts the delicate cytoskeletal balance of podocytes, leading to cell injury and loss.[1][3] This has positioned TRPC5 as a promising therapeutic target. GFB-8438 is a novel, potent, and selective small-molecule inhibitor of TRPC5 developed to address this pathogenic mechanism.[1][4] This guide provides an in-depth overview of the TRPC5 signaling pathway, the mechanism of action of this compound, and the key experimental methodologies used in its evaluation.

The TRPC5 Signaling Pathway

TRPC5 channels function as cellular sensors, integrating multiple extracellular stimuli into intracellular calcium signals. Their activation is complex and can be initiated through several distinct mechanisms.

Activation Mechanisms:

-

Receptor-Operated Activation: The canonical activation pathway is downstream of G-protein-coupled receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs).[5][6] Activation of these receptors stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] While the precise roles of IP3 and DAG in TRPC5 activation are complex, PLC activity is a key initiating step.[7]

-

PLC-Independent Trafficking: Certain growth factors, acting through RTKs, can trigger a PLC-independent pathway involving phosphoinositide 3-kinase (PI-3-kinase) and Rac1.[7][8] This cascade promotes the trafficking of constitutively active TRPC5 channels from intracellular vesicles to the plasma membrane, increasing their cell surface density.[8]

-

Sensitization and Direct Gating: Intracellular calcium ([Ca2+]i) elevation plays a strong permissive role in TRPC5 function and may even act as a direct agonist.[7][9] The channel can also be activated by the depletion of intracellular calcium stores, mechanical stress (such as membrane stretch), and certain lipids like sphingosine-1-phosphate.[2][7]

Downstream Consequences in Podocytes:

In kidney podocytes, the activation of TRPC5 is critically linked to the activation of the small GTPase Rac1.[3] The resulting influx of Ca2+ through TRPC5 channels leads to a cascade of events that includes cytoskeletal remodeling, characterized by the loss of essential structural proteins like synaptopodin.[10] This disruption of the podocyte cytoskeleton impairs the glomerular filtration barrier, leading to proteinuria (the leakage of protein into the urine), a hallmark of diseases like FSGS.[4][11] The inhibition of the TRPC5-Rac1 pathway is therefore a primary therapeutic strategy.[12]

This compound: A Potent and Selective TRPC5 Inhibitor

This compound was identified through systematic optimization of a high-throughput screening hit as a novel, potent, and subtype-selective TRPC5 inhibitor.[1][4] It acts as a direct channel blocker, preventing the pathogenic influx of cations that drives podocyte injury.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the potency, selectivity, pharmacokinetics, and efficacy of this compound.

| Parameter | Species | Assay | Value (μM) | Reference |

| IC₅₀ vs. TRPC5 | Human | Qpatch | 0.18 | [4][11][13] |

| Human | Manual Patch Clamp | 0.28 | [4][11] | |

| IC₅₀ vs. TRPC4 | Human | Qpatch | 0.29 | [10][13] |

| Selectivity | Human | Various | Excellent selectivity vs. TRPC6, other TRP family members, and NaV 1.5. Limited activity vs. hERG. | [10][11][13] |

| Parameter | Dose & Route | Value | Unit | Reference |

| Clearance (Cl) | 1 mg/kg, IV | 31 | mL/min/kg | [10] |

| Volume of Distribution (Vss) | 1 mg/kg, IV | 1.17 | L/kg | [10] |

| Half-life (t₁/₂) | 1 mg/kg, IV | 0.5 | hours | [10] |

| Bioavailability | Oral | Modest | - | [11] |

| Exposure | Subcutaneous | Significantly higher than oral | - | [11] |

| Model | Treatment | Key Finding | Reference |

| Hypertensive DOCA-Salt Rat Model of FSGS | This compound (30 mg/kg, s.c., daily for 3 weeks) | Significant reduction in urine total protein and albumin concentrations without affecting blood pressure. | [4][10][11] |

| In Vitro Mouse Podocyte Injury Model | This compound (1 μM pretreatment) | Effectively blocked protamine sulfate-induced synaptopodin loss and cytoskeletal remodeling. | [10] |

Key Experimental Protocols

The characterization of this compound involved a series of standard and specialized assays to determine its mechanism, potency, and therapeutic potential.

Protocol 1: Automated Electrophysiology for IC₅₀ Determination

This assay quantifies the direct inhibitory effect of a compound on the TRPC5 ion channel.

-

Cell Line: A stable cell line (e.g., HEK293) expressing the human TRPC5 channel is used.

-

Assay Platform: An automated, high-throughput patch-clamp system (e.g., Qpatch) is employed.

-

Procedure:

-

Cells are cultured and prepared for the assay.

-

Individual cells are captured, and a whole-cell patch-clamp configuration is established.

-

The TRPC5 channel is activated using a chemical agonist.

-

The resulting whole-cell current is measured.

-

This compound is applied at various concentrations, and the inhibition of the agonist-induced current is recorded.

-

-

Data Analysis: A concentration-response curve is generated to calculate the IC₅₀ value, representing the concentration of this compound required to inhibit 50% of the TRPC5 channel activity.[4]

Protocol 2: In Vitro Podocyte Protection Assay

This assay assesses the ability of this compound to protect podocytes from chemically induced injury.

-

Cell Culture: Mouse podocytes are cultured under conditions that promote differentiation.

-

Pretreatment: Differentiated podocytes are pre-treated with this compound (e.g., 1 μM for 30 minutes).[10]

-

Injury Induction: Podocyte injury is induced by adding protamine sulfate (PS) to the culture medium.[1][4] A vehicle-treated group serves as a control.

-

Endpoint Analysis: After incubation, cells are fixed and stained for key cytoskeletal proteins, such as synaptopodin.

-

Evaluation: The preservation of the cytoskeletal structure and the prevention of synaptopodin loss in the this compound-treated group compared to the PS-only group are evaluated via immunofluorescence microscopy.[10]

Protocol 3: In Vivo FSGS Model (DOCA-Salt Rat)

This hypertensive rat model is used to evaluate the in vivo efficacy of this compound in reducing proteinuria.[4]

-

Animal Model: Sprague-Dawley rats undergo unilateral nephrectomy (removal of one kidney) to increase the stress on the remaining kidney.[11]

-

Disease Induction: After a one-week recovery, rats are implanted with a deoxycorticosterone acetate (DOCA) pellet and provided with saline drinking water to induce hypertension and subsequent kidney damage mimicking FSGS.[11]

-

Treatment: Animals are randomized into groups: a sham control, a DOCA-salt vehicle group, and a DOCA-salt group treated with this compound (e.g., 30 mg/kg, administered subcutaneously daily for 3 weeks).[10][11]

-

Monitoring and Endpoint:

-

Outcome: A significant reduction in urinary protein and albumin in the this compound-treated group compared to the vehicle group, especially without a corresponding drop in blood pressure, indicates a disease-modifying effect on the kidney itself.[4][11]

Clinical Perspective and Future Directions

The robust preclinical data for TRPC5 inhibitors like this compound have paved the way for clinical investigation. A related molecule, GFB-887, also a small-molecule TRPC5 inhibitor, is currently being evaluated in a Phase 2a clinical trial (TRACTION-2, NCT04387448) for patients with FSGS, treatment-resistant minimal change disease, and diabetic nephropathy.[12][14] This trial aims to assess the safety and efficacy of GFB-887 in reducing proteinuria in these patient populations.[12] The success of this targeted approach could represent a significant advancement, offering a precision therapy for kidney diseases characterized by over-activation of the TRPC5-Rac1 pathway.[12][15]

The TRPC5 signaling pathway is a central mediator of podocyte injury in several progressive kidney diseases. This compound has been rigorously characterized as a potent and selective inhibitor of this channel, demonstrating a clear mechanism of action by protecting the podocyte cytoskeleton. Its efficacy in preclinical models, notably its ability to reduce proteinuria without altering blood pressure, highlights the therapeutic potential of targeting TRPC5. The ongoing clinical development of TRPC5 inhibitors provides hope for a new class of disease-modifying treatments for patients with chronic kidney disease.

References

- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. | Broad Institute [broadinstitute.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. TRPC5 Channel Is the Mediator of Neurotrophin-3 in Regulating Dendritic Growth via CaMKIIα in Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Properties and Therapeutic Potential of Transient Receptor Potential Channels with Putative Roles in Adversity: Focus on TRPC5, TRPM2 and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. TRPC5 Is a Ca2+-activated Channel Functionally Coupled to Ca2+-selective Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. researchgate.net [researchgate.net]

GFB-8438: A Technical Guide on its Inhibition of TRPC5-Mediated Calcium Influx

For Researchers, Scientists, and Drug Development Professionals

Abstract

GFB-8438 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.[1][2][3][4][5] By blocking TRPC5, this compound effectively attenuates calcium influx, a key signaling event implicated in the pathophysiology of certain kidney diseases.[1][6][7] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for assessing its effects.

Introduction: The Role of TRPC5 in Calcium Signaling

Transient Receptor Potential (TRP) channels are a diverse group of ion channels that are typically permeable to cations, including calcium (Ca²⁺).[8] The TRPC subfamily, particularly TRPC5, plays a significant role in mediating calcium entry in response to various stimuli.[9] TRPC5 can be activated through G protein-coupled receptor (GPCR) pathways or function as a store-operated channel by interacting with STIM1.[9][10] Dysregulated TRPC5 activity and the subsequent aberrant calcium influx have been linked to cellular injury in various disease models. In the context of kidney disease, over-activation of TRPC5 in podocytes, specialized cells in the glomerulus, leads to cytoskeletal damage and proteinuria, a hallmark of focal segmental glomerulosclerosis (FSGS).[1][6][7] this compound has emerged as a key pharmacological tool and potential therapeutic agent for its ability to specifically target and inhibit this pathological calcium influx.[1][6][7]

Mechanism of Action of this compound

This compound exerts its effect by directly inhibiting the TRPC5 ion channel.[1][2][3] This inhibition prevents the influx of calcium into the cell that would normally occur upon channel activation. The protective effects of this compound in models of kidney disease are attributed to this blockade of TRPC5-mediated Ca²⁺ signaling, which in turn preserves the integrity of the podocyte cytoskeleton.[1][6] Studies have shown that this compound is also a potent inhibitor of TRPC4, a closely related channel, but demonstrates excellent selectivity against other TRP channels like TRPC6, as well as other ion channels such as NaV1.5 and hERG.[1][2][4][5]

Signaling Pathway of TRPC5-Mediated Podocyte Injury and this compound Inhibition

The following diagram illustrates the signaling cascade leading to podocyte injury and the point of intervention for this compound.

Caption: this compound inhibits TRPC5, blocking pathological Ca²⁺ influx and subsequent cytoskeletal damage.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been quantified using various electrophysiological and fluorescence-based assays. The following table summarizes the key half-maximal inhibitory concentration (IC₅₀) values.

| Target Channel | Species/Ortholog | IC₅₀ (μM) | Assay Type | Reference |

| TRPC5 | Human (hTRPC5) | 0.18 | Qpatch | [1][2][3] |

| Human (hTRPC5) | 0.28 | Manual Patch Clamp | [1][6] | |

| Rat (rTRPC5) | 0.18 | Qpatch | [11] | |

| TRPC4 | Human (hTRPC4) | 0.29 | Qpatch | [1][2][3] |

| TRPC6 | Human (hTRPC6) | >10 | Not Specified | [1] |

| hERG | Human | >30 | Not Specified | [1] |

| NaV1.5 | Human | >30 | Not Specified | [1] |

Experimental Protocols

The following sections detail the methodologies used to characterize the effect of this compound on calcium influx and its subsequent cellular effects.

In Vitro Inhibition of TRPC5 Current

Objective: To quantify the direct inhibitory effect of this compound on TRPC5 channel activity.

Methodology: Whole-cell patch-clamp electrophysiology is used on HEK293 cells stably expressing human TRPC5 (hTRPC5).

-

Cell Preparation: HEK293 cells overexpressing hTRPC5 are cultured and plated on glass coverslips.

-

Electrophysiology Setup: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution contains physiological ion concentrations, and the intracellular pipette solution contains a cesium-based solution to block potassium currents.

-

Channel Activation: TRPC5 channels are activated by a chemical agonist (e.g., Englerin A or lanthanides) perfused into the bath solution.[12]

-

This compound Application: Following stable channel activation, increasing concentrations of this compound are applied to the cells.

-

Data Analysis: The inhibition of the whole-cell current is measured at each concentration of this compound. The resulting concentration-response curve is fitted to a logistic equation to determine the IC₅₀ value.[1][6]

Podocyte Protection Assay

Objective: To assess the ability of this compound to protect podocytes from injury induced by a TRPC5 activator.

Methodology: An immunofluorescence-based assay is used to visualize podocyte cytoskeletal integrity.[1][6]

-

Cell Culture: Conditionally immortalized mouse podocytes are cultured and differentiated.

-

Pre-treatment: Podocytes are pre-incubated with this compound (e.g., 1 µM for 30 minutes).[5]

-

Induction of Injury: Podocyte injury is induced by adding Protamine Sulfate (PS), an indirect activator of TRPC5, to the culture medium (e.g., 300 µM for 15 minutes).[6]

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and stained for key cytoskeletal proteins:

-

Synaptopodin: A marker for the integrity of the podocyte actin cytoskeleton (visualized with a green fluorophore).

-

Phalloidin: Stains F-actin, revealing stress fibers (visualized with a red fluorophore).

-

DAPI: A nuclear counterstain (blue).

-

-

Imaging and Analysis: Images are acquired using confocal microscopy. The protective effect of this compound is determined by observing the preservation of synaptopodin expression and organized actin stress fibers compared to PS-treated cells without this compound.[1][6]

Experimental Workflow Diagram

Caption: Workflow for the in vitro podocyte protection assay to evaluate this compound efficacy.

In Vivo Efficacy

In preclinical studies, this compound was evaluated in a deoxycorticosterone acetate (DOCA)-salt rat model, which mimics hypertensive kidney disease similar to FSGS.[1][6] Daily subcutaneous administration of this compound (30 mg/kg) for three weeks resulted in a significant reduction in both total urinary protein and albumin concentrations, key markers of kidney damage.[1][4] Importantly, this therapeutic effect was achieved without altering the animals' blood pressure, distinguishing its mechanism from standard antihypertensive treatments like ACE inhibitors.[1][6]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of TRPC5 and TRPC4 channels. Its mechanism of action centers on the direct blockade of calcium influx through these channels. This has been demonstrated to be a viable strategy for protecting podocytes from cytoskeletal damage and reducing proteinuria in preclinical models of kidney disease. The data and protocols presented herein provide a comprehensive foundation for researchers and drug development professionals working on TRPC5-targeted therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound|2304549-73-1|COA [dcchemicals.com]

- 3. abmole.com [abmole.com]

- 4. This compound | TRPC5 Inhibitor | CAS 2304549-73-1|DC Chemicals [dcchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. TRPC5 in cardiovascular diseases [imrpress.com]

- 9. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]

- 10. Role of Store-Operated Ca2+ Entry in the Pulmonary Vascular Remodeling Occurring in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. TRPC5 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Application Notes and Protocols for the Use of GFB-8438 in a DOCA-Salt Rat Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Deoxycorticosterone acetate (DOCA)-salt hypertensive rat is a well-established and widely used model for studying salt-sensitive hypertension and its pathological consequences, including cardiovascular and renal damage.[1][2][3] This model mimics key features of human primary aldosteronism, a form of endocrine hypertension.[3] The administration of the mineralocorticoid DOCA, in conjunction with a high-salt diet and unilateral nephrectomy, leads to sodium and water retention, resulting in volume expansion and a sustained increase in blood pressure.[4] Pathophysiological characteristics of the DOCA-salt rat model include low renin levels, increased sympathetic nervous system activity, oxidative stress, inflammation, and endothelial dysfunction.[2][5][6]

GFB-8438 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel.[1] TRPC5 channels are calcium-permeable cation channels expressed in various tissues, including the podocytes of the kidney.[7] In the context of kidney disease, overactivation of TRPC5 in podocytes leads to calcium influx, cytoskeletal remodeling, and subsequent podocyte injury and proteinuria.[8][9] this compound has been shown to protect podocytes from injury and reduce proteinuria in preclinical models of kidney disease, including the DOCA-salt rat model, without significantly affecting blood pressure.[1][10]

These application notes provide a detailed protocol for inducing the DOCA-salt rat model of hypertension and for the subsequent administration and evaluation of this compound's therapeutic effects.

Data Presentation

Table 1: Key Characteristics of the DOCA-Salt Rat Model

| Parameter | Expected Change in DOCA-Salt Rats (vs. Sham) | Reference |

| Systolic Blood Pressure | Significant Increase | [4] |

| Diastolic Blood Pressure | Significant Increase | [3] |

| Mean Arterial Pressure | Significant Increase | [4] |

| Heart Rate | Variable | [3] |

| Urinary Protein Excretion | Significant Increase | [1] |

| Urinary Albumin Excretion | Significant Increase | [1] |

| Plasma Renin Activity | Markedly Depressed | [5] |

| Sympathetic Nervous System Activity | Increased | [2][6] |

| Oxidative Stress Markers | Increased | [5] |

| Inflammatory Markers | Increased | [5] |

Table 2: this compound In Vivo Efficacy Data in DOCA-Salt Rat Model

| Treatment Group | Dose | Route of Administration | Frequency | Key Finding | Reference |

| This compound | 30 mg/kg | Subcutaneous (s.c.) | Once daily for 3 weeks | Statistically significant reduction in urine protein and albumin concentrations compared to the DOCA control group. No significant effect on blood pressure. | [1] |

| Eplerenone (Positive Control) | 50 mg/kg | Oral (p.o.) | Twice daily for 3 weeks | Significant reduction in blood pressure. | [1] |

Experimental Protocols

I. Induction of the DOCA-Salt Hypertensive Rat Model

This protocol describes the surgical procedure for unilateral nephrectomy and subsequent administration of DOCA and a high-salt diet to induce hypertension in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300g)

-

Deoxycorticosterone acetate (DOCA) pellets (e.g., 45 mg) or DOCA solution

-

1% NaCl solution in drinking water

-

Standard rat chow

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scalpels, forceps, scissors, sutures)

-

Heating pad

-

Analgesics (e.g., buprenorphine)

-

Animal clippers

-

Antiseptic solution (e.g., povidone-iodine)

-

Sterile saline

Procedure:

-

Acclimatization: Acclimate rats to the housing facility for at least one week before the start of the experiment.

-

Anesthesia: Anesthetize the rat using a suitable anesthetic agent. Monitor the depth of anesthesia throughout the surgical procedure.

-

Surgical Preparation: Shave the fur on the left flank of the rat and sterilize the surgical area with an antiseptic solution. Place the rat on a heating pad to maintain body temperature.

-

Unilateral Nephrectomy:

-

Make a small incision on the left flank to expose the kidney.

-

Carefully isolate the left kidney and ligate the renal artery, vein, and ureter with surgical sutures.

-

Remove the kidney.

-

Close the muscle and skin layers with sutures.

-

-

Post-operative Care:

-

Administer a post-operative analgesic as recommended by your institution's animal care and use committee.

-

Allow the rats to recover from surgery for one week. Provide them with standard rat chow and tap water ad libitum.

-

-

Induction of Hypertension:

-

After the one-week recovery period, divide the rats into experimental groups (Sham, DOCA-salt, DOCA-salt + this compound).

-

DOCA Administration (choose one method):

-

Pellet Implantation: Anesthetize the rat and make a small subcutaneous incision on the back of the neck. Implant a DOCA pellet (e.g., 45 mg) subcutaneously.[1] Close the incision with sutures or surgical clips.

-

Subcutaneous Injections: Alternatively, administer DOCA via subcutaneous injections (e.g., 25 mg in 0.4 mL of dimethylformamide every fourth day).[5]

-

-

High-Salt Diet: Replace the drinking water of the DOCA-treated rats with a 1% NaCl solution.[4][5]

-

Sham Group: The sham-operated group should undergo the same surgical procedure without the removal of the kidney and receive a placebo pellet or vehicle injections and normal drinking water.

-

-

Monitoring: The development of hypertension typically occurs over 3-4 weeks.[2][5] Monitor the rats regularly for signs of distress, and measure key parameters as described in the monitoring protocol below.

II. Administration of this compound

This protocol outlines the preparation and administration of this compound to the DOCA-salt rat model.

Materials:

-

This compound

-

Vehicle for reconstitution (e.g., as specified by the manufacturer or a suitable vehicle for subcutaneous injection)

-

Syringes and needles for subcutaneous injection

-

Vortex mixer

-

Balance

Procedure:

-

This compound Preparation:

-

Prepare the this compound solution fresh daily.

-

Based on the desired dose (e.g., 30 mg/kg) and the weight of the rats, calculate the required amount of this compound and vehicle.

-

Dissolve the this compound in the appropriate vehicle. Ensure complete dissolution, using a vortex mixer if necessary. A formulation for subcutaneous injection might involve a mixture of DMSO, PEG300, Tween-80, and saline.

-

-

Administration:

-

Begin this compound treatment after the induction of hypertension is established (e.g., after one week of DOCA-salt treatment).

-

Administer this compound via subcutaneous injection at a dose of 30 mg/kg once daily for the duration of the study (e.g., 3 weeks).[1]

-

The DOCA-salt control group should receive vehicle injections following the same schedule.

-

III. Monitoring and Endpoint Analysis

This protocol details the methods for monitoring the progression of hypertension and the therapeutic effects of this compound.

Materials:

-

Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

-

Metabolic cages for urine collection

-

Urine analysis kits (for total protein and albumin)

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

ELISA kits (for plasma renin activity, inflammatory markers, etc.)

-

Tissue collection supplies (for histology)

-

Formalin or other fixatives

Procedure:

-

Blood Pressure and Heart Rate:

-

Urinary Parameters:

-

Blood and Tissue Collection (at endpoint):

-

At the end of the treatment period, anesthetize the rats and collect blood via cardiac puncture.

-

Centrifuge the blood to separate plasma and store at -80°C for later analysis of biomarkers (e.g., plasma renin activity, electrolytes, creatinine).

-

Perfuse the animals with saline and then with a fixative (e.g., 10% buffered formalin).

-

Collect organs of interest, such as the heart, kidneys, and aorta, for histological analysis (e.g., fibrosis, hypertrophy) and molecular studies.

-

Mandatory Visualization

Caption: this compound inhibits the TRPC5 channel in podocytes, blocking pathological calcium influx.

Caption: Experimental workflow for evaluating this compound in the DOCA-salt rat model.

References

- 1. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [bio-protocol.org]

- 3. DOCA-Salt Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. omicsonline.org [omicsonline.org]

- 5. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Balancing Calcium Signals through TRPC5 and TRPC6 in Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRPC5 Channel Inhibition Protects Podocytes in Puromycin-Aminonucleoside Induced Nephrosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety and Efficacy of GFB-887, a TRPC5 Channel Inhibitor, in Patients With Focal Segmental Glomerulosclerosis, Treatment-Resistant Minimal Change Disease, or Diabetic Nephropathy: TRACTION-2 Trial Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model [en.bio-protocol.org]

GFB-8438 Application Notes and Protocols for Cell Culture